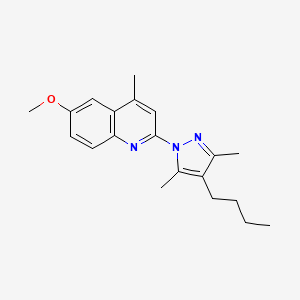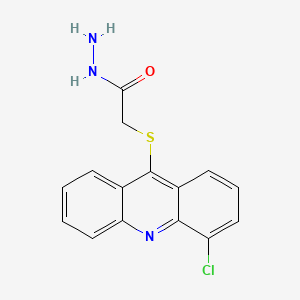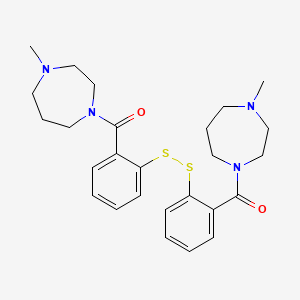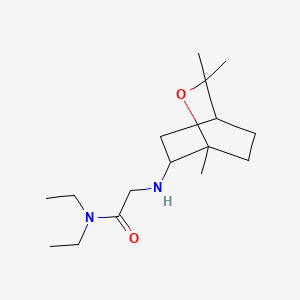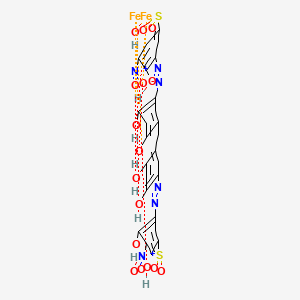
(mu-((3,3'-(Methylenebis((4,6-dihydroxy-m-phenylene)azo))bis(4-hydroxy-5-nitrobenzenesulphonato))(6-)))diiron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron is a complex coordination compound featuring iron atoms coordinated with azo and sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron typically involves the reaction of iron salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to ensure complete reaction and formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, where the iron centers are oxidized to higher oxidation states.
- Reduction: It can also be reduced, leading to changes in the oxidation state of the iron atoms.
- Substitution: The azo and sulfonate groups can participate in substitution reactions, where other ligands replace these groups.
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
- Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iron complexes, while reduction may produce lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
- Employed in the synthesis of other complex coordination compounds.
- Studied for its potential interactions with biological molecules, which could lead to applications in bioinorganic chemistry.
- Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
- Utilized in the production of dyes and pigments due to its vibrant color.
- Applied in materials science for the development of new materials with specific electronic or magnetic properties.
Wirkmechanismus
The mechanism by which [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron exerts its effects involves coordination chemistry principles. The iron centers can undergo redox reactions, facilitating electron transfer processes. The azo and sulfonate groups can interact with various substrates, leading to catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxybenzenesulfonato]]]diiron: Similar structure but lacks the nitro groups.
- [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-3-nitrobenzenesulfonato]]]diiron: Similar structure with nitro groups in different positions.
Uniqueness: The presence of nitro groups in [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron imparts unique electronic properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
85392-58-1 |
|---|---|
Molekularformel |
C25H18Fe2N6O16S2 |
Molekulargewicht |
834.3 g/mol |
IUPAC-Name |
3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;iron |
InChI |
InChI=1S/C25H18N6O16S2.2Fe/c32-20-8-22(34)14(26-28-16-4-12(48(42,43)44)6-18(24(16)36)30(38)39)2-10(20)1-11-3-15(23(35)9-21(11)33)27-29-17-5-13(49(45,46)47)7-19(25(17)37)31(40)41;;/h2-9,32-37H,1H2,(H,42,43,44)(H,45,46,47);; |
InChI-Schlüssel |
ZFVDBIKQBZBCJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])S(=O)(=O)O.[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




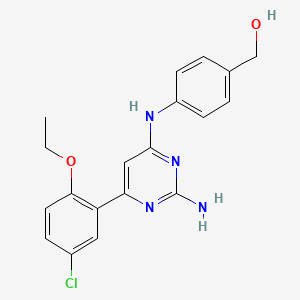

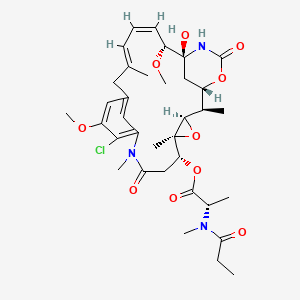

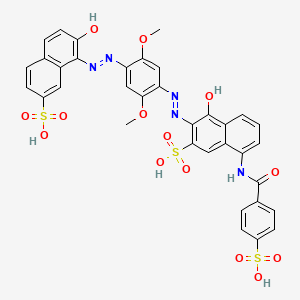
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
